molecular formula C14H16N6O3 B11087055 6-tert-butyl-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one

6-tert-butyl-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B11087055
M. Wt: 316.32 g/mol
InChI Key: YNSKWTCJGMZAEH-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrobenzaldehyde 1-[6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]hydrazone: is a complex organic compound that combines the structural features of 3-nitrobenzaldehyde and a triazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde involves the nitration of benzaldehyde, which yields primarily the meta-isomer. The reaction typically involves the use of concentrated sulfuric acid and fuming nitric acid, with careful temperature control to ensure the desired product is obtained .

For the preparation of 3-nitrobenzaldehyde 1-[6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]hydrazone, the hydrazone formation reaction is employed. This involves the reaction of 3-nitrobenzaldehyde with the corresponding hydrazine derivative under controlled conditions to form the hydrazone linkage.

Industrial Production Methods: Industrial production of 3-nitrobenzaldehyde typically follows the same nitration process but on a larger scale, with additional purification steps to ensure high purity of the final product. The production of the hydrazone derivative would similarly involve scaling up the hydrazone formation reaction, with appropriate safety and environmental controls in place.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-nitrobenzaldehyde can undergo oxidation reactions to form 3-nitrobenzoic acid.

    Reduction: The nitro group in 3-nitrobenzaldehyde can be selectively reduced to form the corresponding amine.

    Substitution: The aldehyde group can participate in various substitution reactions, such as forming hydrazones with hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Hydrazine derivatives are used for hydrazone formation, typically under mild acidic or neutral conditions.

Major Products:

    Oxidation: 3-nitrobenzoic acid.

    Reduction: 3-aminobenzaldehyde.

    Substitution: Various hydrazone derivatives, including 3-nitrobenzaldehyde 1-[6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]hydrazone.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry:

  • Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitrobenzaldehyde 1-[6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]hydrazone is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro group and the triazine moiety may play key roles in its biological activity, potentially through the generation of reactive intermediates or the inhibition of specific enzymes.

Comparison with Similar Compounds

    3-Nitrobenzaldehyde: Shares the nitrobenzaldehyde core structure but lacks the hydrazone and triazine moieties.

    Benzaldehyde: Lacks the nitro group and the additional functional groups present in the target compound.

    Hydrazones of other aldehydes: Similar hydrazone linkage but with different aldehyde components.

Uniqueness:

  • The combination of the nitrobenzaldehyde core with the triazine and hydrazone functionalities makes 3-nitrobenzaldehyde 1-[6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]hydrazone unique.
  • Its potential applications in various fields and its complex structure set it apart from simpler related compounds.

Properties

Molecular Formula

C14H16N6O3

Molecular Weight

316.32 g/mol

IUPAC Name

6-tert-butyl-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H16N6O3/c1-14(2,3)11-12(21)16-13(19-17-11)18-15-8-9-5-4-6-10(7-9)20(22)23/h4-8H,1-3H3,(H2,16,18,19,21)/b15-8+

InChI Key

YNSKWTCJGMZAEH-OVCLIPMQSA-N

Isomeric SMILES

CC(C)(C)C1=NN=C(NC1=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.